Cyclohexyl(mesityl)methanone
Description
Cyclohexyl(mesityl)methanone is a ketone derivative featuring a cyclohexyl group and a mesityl (2,4,6-trimethylphenyl) substituent. Its synthesis has been reported via catalytic hydrogen transfer reactions using ruthenium(II) or manganese(I) catalysts, achieving a yield of 37% under optimized conditions . The mesityl group contributes significant steric bulk, influencing its reactivity and physical properties.
Properties
CAS No. |
3674-76-8 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
cyclohexyl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H22O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3 |
InChI Key |
RGRRJUHUJDHUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(mesityl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(mesityl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in the mesityl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Cyclohexyl(mesityl)carboxylic acid or cyclohexyl(mesityl)ketone.
Reduction: Cyclohexyl(mesityl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Cyclohexyl(mesityl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl(mesityl)methanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Steric Hindrance
- Cyclohexyl(phenyl)methanone: The phenyl group offers less steric hindrance compared to mesityl. This allows for higher reactivity in nucleophilic additions, as seen in its use as a precursor in organic synthesis .
- Cyclohexyl(2,4-dichlorophenyl)methanone: The electron-withdrawing chlorine atoms enhance electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles. Its purity (97%) and molecular weight (257.15 g/mol) highlight its stability under laboratory conditions .
- Cyclohexyl(morpholino)methanone: The morpholino group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This contrasts with the hydrophobic mesityl group, which reduces solubility in aqueous systems .
Spectral Data Comparison
Thermodynamic and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
